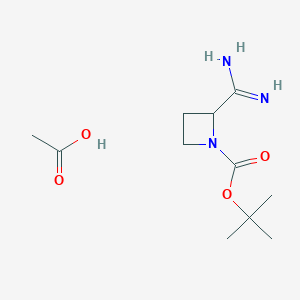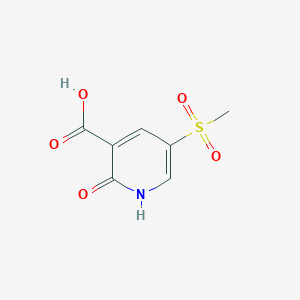
Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 2445790-44-1 . It has a molecular weight of 259.31 . The IUPAC name for this compound is tert-butyl 2-(diaminomethylene)azetidine-1-carboxylate acetate . It is stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-5-4-6(12)7(10)11;1-2(3)4/h4-5,10-11H2,1-3H3;1H3,(H,3,4) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4°C . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the sources I found.科学的研究の応用
Acetic Acid in Industrial and Environmental Chemistry
Acetic acid plays a critical role in various industrial and environmental applications, particularly in the separation processes from aqueous solutions due to its significance in reactions like the synthesis of acetic esters. The study by Mohadesi & Rezaei (2020) explores the thermodynamic investigation of liquid-liquid equilibrium in a system consisting of water, acetic acid, and organic solvent at various temperatures. Using Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models, this research provides insights into the industrial and environmental benefits of acetic acid separation processes, highlighting its importance in chemical synthesis and environmental management. (Mohadesi & Rezaei, 2020)
Carbonylation Reactions Catalyzed by Acidic Zeolites
The carbonylation of alcohols and ethers, a significant reaction for forming carboxylic acids and esters, utilizes methanol and dimethyl ether on acidic zeolites. The study conducted by Cheung et al. (2006) describes the process of transforming surface alkyl groups into acylium ions, which then form carboxylic acids and esters. This process, applied in the synthesis of acetic acid among other compounds, demonstrates the catalytic versatility of acidic zeolites in promoting efficient and selective carbonylation reactions. (Cheung et al., 2006)
Hydrocarboxylation of Methanol to Acetic Acid
The synthesis of acetic acid from methanol, CO2, and H2 represents a novel route for acetic acid production, addressing both the demand for sustainable chemical synthesis and the need for CO2 utilization. The research by Qian et al. (2016) highlights the efficiency of a Ru–Rh bimetallic catalyst in catalyzing this reaction, showcasing a significant advancement in the field of synthetic chemistry and CO2 transformation. This method not only contributes to the sustainable production of acetic acid but also exemplifies the potential of converting greenhouse gases into valuable industrial chemicals. (Qian et al., 2016)
Enantioselective Esterification Reaction
The kinetic resolution of racemic carboxylic acids through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction represents a significant advancement in the field of chiral synthesis. The study by Ishihara et al. (2008) demonstrates high asymmetric induction in the esterification of tert-butyl alcohol, providing a novel approach for the resolution of racemic mixtures. This research not only furthers the understanding of catalytic enantioselective reactions but also offers a practical method for the synthesis of chiral molecules, essential in various fields including pharmaceuticals and materials science. (Ishihara et al., 2008)
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-5-4-6(12)7(10)11;1-2(3)4/h6H,4-5H2,1-3H3,(H3,10,11);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHSVZYGQHTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCC1C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;tert-butyl 2-carbamimidoylazetidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)
![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2916581.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2916582.png)
![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide](/img/structure/B2916593.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2916594.png)
![3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2916595.png)

![(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2916599.png)